molecular formula C16H22O3 B14494286 Triisobutenylsuccinic anhydride CAS No. 63979-83-9

Triisobutenylsuccinic anhydride

Cat. No.: B14494286
CAS No.: 63979-83-9
M. Wt: 262.34 g/mol
InChI Key: IGFXDIOXQABHSI-UHFFFAOYSA-N
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Description

Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:

Maleic anhydride+TriisobuteneTriisobutenylsuccinic anhydride\text{Maleic anhydride} + \text{Triisobutene} \rightarrow \text{this compound} Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water at elevated temperatures.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves the use of primary or secondary amines, often under mild heating.

Major Products Formed

    Hydrolysis: Triisobutenylsuccinic acid.

    Esterification: Triisobutenylsuccinic esters.

    Amidation: Triisobutenylsuccinic amides.

Scientific Research Applications

Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.

Mechanism of Action

The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:

    Maleic anhydride: Similar in structure but lacks the triisobutene group.

    Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.

    Succinic anhydride: The simplest form of succinic anhydride without any substituents.

The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.

Properties

CAS No.

63979-83-9

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione

InChI

InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3

InChI Key

IGFXDIOXQABHSI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C

Origin of Product

United States

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